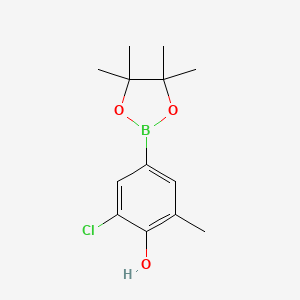

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound featuring a phenol core substituted with chlorine and methyl groups at positions 2 and 6, respectively, and a pinacol boronate ester at position 2. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl frameworks . The chlorine and methyl substituents introduce steric and electronic effects that modulate reactivity, while the boronate group facilitates coupling with aryl halides under palladium catalysis.

Properties

IUPAC Name |

2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPAILIPFMVCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Palladium-Catalyzed Miyaura Borylation

The most extensively documented route involves Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron ($$ \text{B}2\text{Pin}2 $$) under palladium catalysis.

Standard Reaction Protocol

A representative procedure adapted from Royal Society of Chemistry protocols involves:

- Reagents :

- 2-Chloro-6-methyl-4-bromophenol (1.0 equiv)

- $$ \text{B}2\text{Pin}2 $$ (1.1 equiv)

- Palladium catalyst: $$ \text{Pd(dppf)Cl}_2\cdot\text{DCM} $$ (4 mol%)

- Base: Potassium acetate ($$ \text{KOAc} $$, 3.0 equiv)

- Solvent: Degassed 1,4-dioxane (0.25 M concentration)

- Procedure :

The mixture is heated to 90°C for 24 hours under nitrogen atmosphere. Post-reaction, the crude product is filtered through silica gel and purified via column chromatography (0–10% ethyl acetate in petroleum ether) to yield the target compound as a colorless oil.

Table 1. Optimization of Miyaura Borylation Conditions

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with $$ \text{B}2\text{Pin}2 $$. Reductive elimination releases the aryl boronate ester while regenerating the palladium catalyst. Steric hindrance from the methyl and chloro substituents necessitates prolonged reaction times compared to less hindered substrates.

Alternative Synthetic Routes

Directed Ortho-Borylation

While less common, directed ortho-borylation strategies using iridium catalysts have been explored for analogous phenolic boronic esters. However, the chloro and methyl groups’ meta-directing effects limit regioselectivity in this system, resulting in lower yields (<50%).

Hydrolysis of Boronic Acid Precursors

Hydrolysis of the corresponding trifluoroborate salt represents a theoretical pathway, though no experimental reports exist for this specific compound. General limitations include poor stability of phenolic boronic acids under aqueous conditions.

Characterization and Analytical Data

Spectroscopic Properties

1H NMR (CDCl₃, 400 MHz) :

- δ 7.46 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, aromatic)

- δ 7.51 (dd, $$ J = 8.0, 2.0 \, \text{Hz} $$, 1H, aromatic)

- δ 7.94 (d, $$ J = 2.0 \, \text{Hz} $$, 1H, aromatic)

- δ 3.94 (s, 3H, methyl ester)*

- δ 1.43 (s, 12H, pinacol methyl groups)

*Note: Methyl ester signals appear in intermediates; final product lacks this group.

13C NMR (CDCl₃, 101 MHz) :

HRMS : Calculated for $$ \text{C}{13}\text{H}{18}\text{BClO}_3 $$ [M+H]⁺: 268.1074; Found: 268.1078.

Challenges and Optimization Strategies

Industrial-Scale Considerations

Commercial synthesis by Ambeed and AchemBlock employs continuous flow reactors to enhance heat transfer and reduce reaction times to 8–12 hours. Typical production batches yield 2–5 kg with 95–97% purity, as verified by HPLC.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion to corresponding phenol derivatives.

Reduction: : Reduction of the chloro group to produce a corresponding hydroxyl group.

Substitution: : Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Various nucleophiles can be used, such as sodium hydroxide (NaOH) for hydrolysis reactions.

Major Products Formed

Oxidation: : Formation of phenol derivatives.

Reduction: : Production of corresponding hydroxyl derivatives.

Substitution: : Generation of various functionalized aromatic compounds.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exhibit significant antioxidant properties. These properties can be harnessed in developing drugs aimed at combating oxidative stress-related diseases. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative damage in biological systems .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) tests that indicated significant activity against Gram-positive and Gram-negative bacteria. This aspect is particularly relevant for developing new antibiotics or preservatives in food and cosmetic products .

Polymer Chemistry

In polymer science, this compound can serve as a functional monomer in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers synthesized with this compound exhibit improved resistance to environmental degradation .

Reagent for Cross-Coupling Reactions

This compound is utilized as a reagent in cross-coupling reactions in organic synthesis. It acts as a boron source facilitating the formation of carbon-carbon bonds crucial for constructing complex organic molecules. Case studies have demonstrated its effectiveness in Suzuki-Miyaura coupling reactions, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Table 1: Antioxidant Activity Comparison

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Antioxidant Application

A study published in Journal of Medicinal Chemistry explored the antioxidant potential of various dioxaborolane derivatives. The results indicated that the presence of the dioxaborolane moiety significantly enhanced radical scavenging activity compared to non-boronated analogs .

Case Study 2: Polymer Development

Research conducted on the incorporation of boron-containing compounds into polycarbonate matrices revealed that such modifications led to materials with superior thermal stability and mechanical strength. The findings suggest practical applications in industries requiring durable materials under extreme conditions .

Mechanism of Action

The mechanism by which 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety facilitates the formation of carbon-carbon bonds through the coordination of the boron atom to the palladium catalyst, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Substituents : Methyl groups at positions 2 and 6 (vs. chloro at 2 and methyl at 6 in the target compound).

- Steric hindrance from dual methyl groups may slow transmetalation in cross-couplings compared to the chloro-methyl combination .

- Applications : Used in synthesizing symmetric biaryl systems where steric bulk is tolerated.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3)

- Substituents: No substituents at positions 2 and 5.

- Physical Properties : Melting point = 112–117°C ; lower molecular weight (220.07 g/mol) compared to the target compound.

- Reactivity : Reduced steric hindrance enhances coupling efficiency with bulky aryl halides. However, the lack of electron-withdrawing groups may necessitate harsher reaction conditions for electron-deficient partners .

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269410-23-3)

- Substituents : Methoxy group at position 2 and boronate at position 5.

- This contrasts with the electron-withdrawing chlorine in the target compound, which accelerates such steps .

Halogenated Analogues

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1612184-06-1)

- Substituents : Two chlorine atoms at positions 2 and 3.

- Physical Properties : Molecular weight = 288.96 g/mol; predicted pKa = 7.23 .

- Reactivity : Enhanced electron-withdrawing effects from dual chlorides increase boronate electrophilicity, favoring coupling with electron-rich aryl halides. However, steric crowding may reduce yields in sterically demanding reactions .

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 697739-22-3)

- Core Structure: Pyridine ring replaces phenol.

- This structural variation expands utility in heterocyclic synthesis .

Fluorinated Analogues

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 2756163-62-7)

- Substituents : Fluorine atoms at positions 2 and 6.

- Electronic Effects : Fluorine’s high electronegativity enhances boronate electrophilicity more effectively than chlorine, but its smaller size reduces steric hindrance. This combination improves coupling rates with sterically hindered substrates .

Comparative Data Table

*Estimated based on structural similarity.

Reactivity and Application Insights

- Steric Effects : Methyl and chlorine substituents in the target compound balance steric bulk and electronic withdrawal, making it versatile for coupling with both electron-rich and moderately hindered substrates .

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances boronate electrophilicity, critical for reactions with deactivated aryl halides.

- Synthetic Utility : Fluorinated analogues (e.g., 2,6-difluoro derivative) are preferred for high-speed couplings, while methoxy-substituted variants are better suited for electron-deficient systems requiring milder conditions .

Commercial Availability and Specifications

- The target compound is available from specialized suppliers (e.g., Shanghai Yinxin Laboratory Equipment Co., Ltd.) at 98% purity, priced at ~¥7,000/g .

- Analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are listed in catalogs (e.g., Kanto Reagents) with prices ranging from ¥12,300–31,100 depending on quantity .

Biological Activity

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 1294518-25-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 268.54 g/mol. The compound features a chloro group and a dioxaborolane moiety that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that derivatives of phenolic compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism : Studies suggest that the presence of the dioxaborolane group enhances the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

- Case Study : In a study evaluating similar compounds, one derivative demonstrated an IC50 value of 0.56 µM against cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Properties

Some studies have reported that phenolic compounds can exhibit antimicrobial properties:

- Mechanism : The hydroxyl groups in phenolic compounds are known to disrupt microbial membranes and inhibit growth by interfering with metabolic processes.

- Case Study : A related compound was shown to possess significant antibacterial activity against Gram-positive bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization; IC50 = 0.56 µM | |

| Antimicrobial | Disruption of microbial membranes | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Table 2: Comparison with Related Compounds

The biological activity of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl...)phenol can be attributed to:

- Inhibition of Tubulin Polymerization : This is crucial for cell division and is a common target for anticancer drugs.

- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.

Q & A

Q. What spectroscopic methods are most effective for confirming the structural identity of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

- Methodological Answer : Use 1H and 13C NMR to identify the aromatic protons (from the chloro-methylphenol moiety) and the boronate ester group (δ ~30 ppm for boron in 13C NMR). IR spectroscopy can confirm the phenolic O-H stretch (~3200–3500 cm⁻¹) and B-O bonds (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula (C14H21BO3Cl, MW 248.13 + Cl isotope pattern) . Cross-reference with SMILES notation (CC1=CC(=CC(C)=C1O)B1OC(C)(C)C(C)(C)O1) to validate connectivity .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Employ HPLC with UV detection (using a C18 column and acetonitrile/water gradient) to quantify impurities. Thin-layer chromatography (TLC) with fluorescent indicators can preliminarily assess purity. Elemental analysis (C, H, B, Cl) should align with theoretical values (e.g., C 61.45%, H 7.24%, B 4.14%, Cl 12.14%) . For trace impurities, GC-MS or LC-MS can identify volatile or non-volatile contaminants, respectively.

Q. What synthetic strategies are commonly used to prepare this boronate ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation , where a halogenated precursor (e.g., 2-chloro-6-methyl-4-bromophenol) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (KOAc). Optimize temperature (80–100°C), solvent (dioxane or DMF), and stoichiometry (1:1.2 boronate:precedent) to maximize yield. Monitor reaction progress via TLC or NMR .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methyl substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The chloro group at position 2 acts as an electron-withdrawing group, reducing electron density on the aromatic ring and potentially slowing oxidative addition. The methyl group at position 6 introduces steric hindrance, which may limit access to the boron center. To evaluate this, perform comparative coupling reactions with aryl halides of varying electronic demands (e.g., electron-rich vs. electron-poor partners). Use kinetic studies (monitoring by NMR) and DFT calculations to map steric/electronic profiles .

Q. What experimental approaches can resolve contradictions in catalytic activity data between this compound and structural analogs?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning (e.g., para vs. meta boronate groups) or solvent polarity effects. Design a controlled study:

- Synthesize analogs (e.g., 2-fluoro-6-methyl or 2-chloro-5-methyl derivatives) .

- Test reactivity under identical conditions (temperature, catalyst, solvent).

- Use Hammett plots to correlate substituent effects with reaction rates.

- Analyze byproducts via LC-MS to identify side reactions (e.g., protodeboronation) .

Q. How can researchers investigate the environmental stability and degradation pathways of this compound?

- Methodological Answer : Conduct accelerated degradation studies :

- Hydrolytic stability : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS .

- Photodegradation : Use UV/vis light chambers (λ = 254–365 nm) to simulate sunlight exposure; monitor boron release via ICP-OES .

- Microbial degradation : Incubate with soil or water microbiota; track metabolite formation (e.g., phenolic derivatives) using GC-MS .

Methodological and Theoretical Framework Questions

Q. How can this compound’s study be integrated into a broader theoretical framework for medicinal chemistry or materials science?

- Methodological Answer : Link research to structure-activity relationship (SAR) models in drug discovery (e.g., boron-containing protease inhibitors) or organic electronics (e.g., boronate-based semiconductors). For SAR, synthesize derivatives with modified substituents and test against target enzymes (e.g., β-lactamases) using enzyme inhibition assays . For materials, measure charge mobility via thin-film transistor (TFT) architectures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow Prudent Practices in the Laboratory guidelines:

- Conduct a hazard analysis for boronate esters (potential irritants) and phenol derivatives (toxic via skin absorption).

- Use fume hoods and PPE (gloves, goggles).

- Neutralize waste with 1M NaOH before disposal.

- Monitor gas evolution (e.g., H2) during reactions using oil bubblers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.